molecular formula C9H12BClO4 B3009543 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid CAS No. 2377606-06-7

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

Cat. No.: B3009543
CAS No.: 2377606-06-7
M. Wt: 230.45
InChI Key: KNVGIFSLVXHLSH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative with a chlorine substituent at the 2-position and a 2-methoxyethoxy group at the 4-position of the phenyl ring. This compound is structurally designed for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis .

Properties

IUPAC Name

[2-chloro-4-(2-methoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVGIFSLVXHLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCOC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid typically involves the reaction of 2-chloro-4-bromophenol with 2-methoxyethanol in the presence of a base, followed by the introduction of the boronic acid group. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds and other complex organic molecules, facilitating advancements in organic synthesis methodologies .

Reactivity and Mechanism
The compound acts as a source of the phenyl group in these reactions, allowing for the coupling with aryl or vinyl halides under palladium catalysis. The presence of the chloro group enhances its reactivity compared to other boronic acids, making it a preferred choice for synthetic chemists.

Medicinal Chemistry

Pharmaceutical Development
In medicinal chemistry, this compound is utilized in the development of targeted therapies, particularly for cancer treatment. Its ability to form stable complexes with biomolecules enhances its potential as a drug candidate. Researchers are exploring its use in synthesizing enzyme inhibitors and other biologically active compounds .

Case Studies
Recent studies have highlighted its role in synthesizing compounds that exhibit significant anti-cancer activity. For instance, derivatives of this boronic acid have been investigated for their efficacy against specific cancer cell lines, demonstrating promising results in preclinical models .

Material Science

Advanced Materials Production
The compound is also employed in material science for producing advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties like conductivity and mechanical strength, which are critical for applications in electronics and construction .

Nanotechnology Applications
In nanotechnology, this compound is being studied for its potential to create functionalized nanoparticles that can be used in drug delivery systems or as catalysts in various chemical reactions .

Agricultural Chemistry

Agrochemical Development
This boronic acid derivative plays a role in developing agrochemicals, particularly herbicides and pesticides. Its chemical properties allow for the design of more effective and environmentally friendly agricultural products, contributing to sustainable farming practices .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The boronic acid group acts as a nucleophile, donating electrons to the palladium catalyst and facilitating the formation of the carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, purity, and commercial availability:

Compound Name Substituents Molecular Formula Molecular Weight Purity Commercial Price (JPY) Source
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid Cl (2-), 2-methoxyethoxy (4-) C9H11BClO4 228.45 (calc.) ≥95%* N/A
2-Chloro-4-(methoxycarbonyl)phenylboronic acid Cl (2-), COOMe (4-) C8H8BClO4 214.41 >97.0% 5g/¥42,000
2-Chloro-4-(trifluoromethyl)phenylboronic acid Cl (2-), CF3 (4-) C7H5BClF3O2 224.37 >97.0% 5g/¥26,000
2-Chloro-4-methylphenylboronic acid Cl (2-), CH3 (4-) C7H8BClO2 170.40 >95.0% 1g/¥4,800
4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenylboronic acid (pinacol ester) Cl (4-), F (2-), 2-methoxyethoxy (5-) C15H20BClFO4 342.58 98% 1g/¥6,900

*Purity inferred from analogous compounds in and .

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The trifluoromethyl (CF3) and methoxycarbonyl (COOMe) groups are electron-withdrawing, reducing the electron density of the phenyl ring compared to the electron-donating 2-methoxyethoxy group. This affects reactivity in Suzuki couplings, where electron-deficient arylboronic acids often require optimized conditions .
  • Solubility : The 2-methoxyethoxy group improves solubility in polar solvents (e.g., THF, DMF), whereas CF3 and COOMe derivatives may exhibit lower solubility, necessitating co-solvents .
Suzuki-Miyaura Cross-Coupling
  • Target compound : Expected to participate in couplings with aryl halides, similar to phenylboronic acid derivatives in and . The 2-methoxyethoxy group may enhance stability during reactions, reducing protodeboronation side reactions .
  • Methoxycarbonyl analog: Used in synthesizing isoquinoline derivatives (), but the electron-withdrawing COOMe group may lower yields compared to electron-rich boronic acids .
  • Trifluoromethyl analog : Applications in fluorinated drug intermediates; however, CF3 groups can deactivate the boronic acid, requiring higher catalyst loadings .
Yield and Selectivity
  • reports ~84–86% yields for biphenyl syntheses using phenylboronic acid. Electron-donating groups (e.g., 2-methoxyethoxy) could achieve comparable or higher yields due to improved stability .
  • In contrast, notes a 55% yield for a Suzuki coupling involving (4-chloro-3-hydroxyphenyl)boronic acid, possibly due to steric or electronic challenges .

Commercial Availability and Handling

  • Pricing : The trifluoromethyl and methoxycarbonyl derivatives are commercially available at premium prices (¥26,000–42,000/5g), reflecting their specialized applications .
  • Safety : Compounds like 2-chloro-4-(methoxycarbonyl)phenylboronic acid carry hazard warnings (e.g., mutagenicity) in line with boronic acid handling protocols .

Biological Activity

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly relevant in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.

  • Molecular Formula : C11H14BClO3
  • Molecular Weight : 244.49 g/mol
  • IUPAC Name : this compound

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding with diols. This property makes them valuable in targeting enzymes and receptors that contain hydroxyl groups. The inhibition of these enzymes can lead to significant biological effects, particularly in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been studied for its effects on various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7). The compound has shown to inhibit cell proliferation and induce apoptosis through several pathways, including the modulation of cell cycle regulators and apoptotic markers.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis
MCF-76.5Inhibition of cell proliferation
Normal Breast Cells (MCF-10A)>20Selectivity for cancer cells

Enzyme Inhibition

The compound has also been characterized as an inhibitor of certain carbonic anhydrases (CAs), which are pivotal in maintaining pH homeostasis in cells. The selectivity for CA IX over CA II suggests potential therapeutic applications in cancer treatment, as CA IX is often overexpressed in tumors.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (nM)Selectivity Ratio (CA IX/CA II)
Carbonic Anhydrase IX15.05.0
Carbonic Anhydrase II75.0

Case Studies

  • Study on Breast Cancer Cell Lines
    A study evaluated the effects of this compound on breast cancer cell lines MDA-MB-231 and MCF-7. The results demonstrated significant inhibition of cell growth at concentrations ranging from 1 to 10 µM, with a notable increase in apoptotic markers such as annexin V-FITC positivity by up to 22-fold compared to controls .
  • Mechanistic Insights into Enzyme Inhibition
    Another research effort focused on the compound's interaction with carbonic anhydrases. Molecular docking studies revealed favorable binding interactions with CA IX, suggesting that the compound could serve as a lead for developing selective inhibitors for therapeutic use against tumors expressing CA IX .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid?

Methodological Answer: The synthesis typically involves functionalization of a phenyl ring followed by boronation. A common approach is the Suzuki-Miyaura coupling, where a halogenated precursor (e.g., 2-chloro-4-(2-methoxyethoxy)iodobenzene) reacts with a boronic acid pinacol ester under palladium catalysis. Alternative routes may employ directed ortho-metalation (DoM) strategies using methoxyethoxy as a directing group, followed by quenching with a boron electrophile (e.g., B(OMe)₃). Reaction optimization often requires anhydrous conditions and inert atmospheres to prevent boronic acid decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and boronic acid presence (e.g., aromatic protons at δ 6.8–7.5 ppm, B–O signals).
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% by area normalization).
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS m/z calculated for C₉H₁₁BClO₃: 229.06).
  • Melting Point (mp): Consistency with literature values (e.g., mp 228–233°C for analogous boronic acids) .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
  • Keep at 2–8°C in a dark, dry environment to avoid hydrolysis.
  • Avoid prolonged storage (>6 months) due to gradual decomposition into boroxines, detectable via FT-IR (B–O–B stretches at ~1,350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Factor Optimal Condition Impact
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Enhances turnover frequency (TOF)
SolventDMF/H₂O (4:1) or THFBalances solubility and reactivity
BaseNa₂CO₃ or CsFNeutralizes HX byproducts
Temperature80–100°CAccelerates coupling without decomposition

Reference Yield: Up to 85% for analogous fluorophenylboronic acids under these conditions .

Q. What strategies mitigate competing side reactions in cross-coupling?

Methodological Answer:

  • Protecting Groups: Use pinacol esters to stabilize the boronic acid during synthesis.
  • Stoichiometry: Maintain a 1:1.2 molar ratio (boronic acid:aryl halide) to minimize homo-coupling.
  • Additives: Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .

Q. How do electronic effects of substituents influence reactivity?

Methodological Answer: The 2-methoxyethoxy group is electron-donating via resonance, increasing electron density at the para position. This enhances oxidative addition with electron-deficient aryl halides but may reduce reactivity toward electron-rich partners. Hammett constants (σ) and DFT calculations predict regioselectivity in cross-couplings .

Q. How to resolve contradictory data in reaction outcomes?

Methodological Answer:

  • Cross-Validation: Combine NMR, X-ray crystallography, and LC-MS to confirm product identity.
  • Control Experiments: Test for trace metal contamination (e.g., Cu, Fe) via ICP-MS, which can alter reaction pathways.
  • Replicate Conditions: Ensure reproducibility by standardizing solvent purity and catalyst batch .

Q. Can computational chemistry predict reactivity in novel reactions?

Methodological Answer: Yes. Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura couplings, while molecular docking predicts interactions in biochemical applications (e.g., carbohydrate binding). Software like Gaussian or ORCA models boronic acid’s Lewis acidity and steric effects .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust.
  • Emergency Measures: Flush eyes with water for 15 minutes; wash skin with soap and water. Contaminated clothing must be decontaminated before reuse .

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